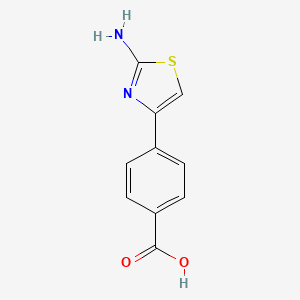

4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZPYJBDYGAEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-94-3 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: A Key Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in drug discovery and development. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities.[1] This document details a robust and reproducible synthetic pathway, commencing with readily available starting materials and proceeding through the pivotal Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1] Its prevalence in drug design stems from its ability to engage in diverse biological interactions, contributing to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The title compound, this compound, incorporates this key heterocycle, positioning it as a valuable building block for the synthesis of novel drug candidates. The benzoic acid functionality provides a convenient handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the Hantzsch thiazole synthesis as the key bond-forming reaction. This well-established method involves the condensation of an α-haloketone with a thioamide.

Caption: Retrosynthetic analysis of this compound.

Our forward synthetic strategy, therefore, involves two primary stages:

-

Synthesis of the α-haloketone precursor: Preparation of 4-(2-bromoacetyl)benzoic acid from the commercially available 4-acetylbenzoic acid via an α-bromination reaction.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of 4-(2-bromoacetyl)benzoic acid with thiourea to construct the desired 2-aminothiazole ring.

Experimental Protocols and Mechanistic Insights

Part A: Synthesis of 4-(2-Bromoacetyl)benzoic Acid

The initial step is the selective bromination of the α-carbon of the acetyl group in 4-acetylbenzoic acid. This reaction is typically carried out using bromine in a suitable solvent, such as acetic acid.

Reaction Scheme:

Caption: Synthesis of the α-haloketone precursor.

Experimental Protocol:

-

In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of glacial acetic acid. Heat the mixture to 45 °C with stirring until all the solid has dissolved.[3]

-

While maintaining the temperature at 45 °C, slowly add a solution of 1.95 g (12.2 mmol, 0.61 mL) of bromine in approximately 2 mL of glacial acetic acid dropwise over 1 hour with vigorous stirring.[3]

-

An induction period of several minutes may be observed before the reaction commences, indicated by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.[3]

-

After the addition is complete, continue stirring at 45 °C for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the product.[3]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot ethanol (approximately 75 °C) to afford pure 4-(2-bromoacetyl)benzoic acid.[3]

Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate. The acidic conditions favor the formation of the enol, which is the reactive nucleophile.

Part B: Hantzsch Thiazole Synthesis of this compound

This is the core reaction for the construction of the 2-aminothiazole ring system. It involves the cyclocondensation of the synthesized 4-(2-bromoacetyl)benzoic acid with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(2-bromoacetyl)benzoic acid (1 equivalent) and thiourea (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[4]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.

Mechanistic Insight: The Hantzsch thiazole synthesis proceeds through a sequence of reactions. Initially, the nucleophilic sulfur of thiourea attacks the electrophilic α-carbon of the bromoacetyl group in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea derivative attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic 2-aminothiazole ring.

Purification and Characterization

Purification:

-

Crystallization: Recrystallization is a highly effective method for purifying the final product. Benzoic acid and its derivatives are often sparingly soluble in cold water but more soluble in hot water or alcohols.[5] A mixed solvent system, such as ethanol-water, can be employed to achieve optimal crystal formation. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. The melting point of a related compound, 4-[2-(Fmoc-amino)ethyloxy]benzoic acid, is reported to be in the range of 197-208 °C.[6] |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoic acid and thiazole rings, as well as a signal for the amino group protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). Aromatic protons will appear in the region of δ 7-8.5 ppm. The thiazole proton will appear as a singlet, and the amino protons will also likely be a singlet. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (δ > 165 ppm), as well as the aromatic and heterocyclic carbons. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. |

Applications in Drug Development

Derivatives of this compound have been investigated for a variety of therapeutic applications. The 2-aminothiazole core is a key feature in several approved drugs. For instance, dasatinib, an anticancer agent, contains this scaffold. The structural motif is also found in compounds with potential as kinase inhibitors and anti-inflammatory agents. The benzoic acid moiety of the title compound provides a versatile point for derivatization, allowing for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of this compound. By leveraging the classic Hantzsch thiazole synthesis, this valuable medicinal chemistry scaffold can be accessed in a straightforward manner. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery efforts. The versatility of the 2-aminothiazole core, coupled with the functional handle of the benzoic acid, ensures that this molecule will continue to be a relevant and important building block in the development of new therapeutic agents.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the pharmacophoric features of the 2-aminothiazole ring and the benzoic acid moiety, this molecule presents a unique scaffold for the design and development of novel therapeutic agents.[1] This document is intended to serve as a technical resource, offering not only a compilation of key data but also the scientific rationale behind the experimental methodologies used for their determination.

Introduction: A Molecule of Hybrid Vigor

The strategic combination of two well-established pharmacophores in this compound underpins the rationale for its investigation. The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous approved drugs and known to engage in crucial non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]

Concurrently, the benzoic acid group provides a carboxylic acid function that can act as a hydrogen bond donor or acceptor and participate in ionic interactions. This moiety can be critical for receptor binding and can favorably modulate a molecule's pharmacokinetic profile, including solubility and metabolic stability.[1] The amalgamation of these two pharmacophores in a single entity creates a molecule with the potential for a unique and enhanced biological profile, making a thorough understanding of its physicochemical properties paramount for its application in drug development.[1][2]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to every stage of drug discovery and development, from initial screening and lead optimization to formulation and in vivo studies. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

Below is a summary of the key physicochemical data for this compound.

| Property | Value | Method/Reference |

| Molecular Formula | C₁₀H₈N₂O₂S | - |

| Molecular Weight | 220.25 g/mol | [1] |

| CAS Number | 216959-94-3 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available (likely to decompose) | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. By integrating experimental workflows with computational insights, we present a self-validating system for elucidating the solid-state architecture of this and similar pharmaceutical compounds. This document is intended to serve as a practical resource for researchers engaged in the rational design and development of new therapeutic agents.

Introduction: The Significance of the this compound Scaffold

The compound this compound incorporates two key pharmacophores: the 2-aminothiazole ring and a benzoic acid moiety. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents and exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the benzoic acid group is a common feature in pharmaceuticals, often playing a crucial role in target binding through hydrogen bonding and salt bridge formation. The combination of these two moieties in a single molecule presents a compelling platform for the development of novel drug candidates.

Understanding the crystal structure of this compound is paramount for several reasons:

-

Structure-Property Relationships: The crystal packing and intermolecular interactions directly influence macroscopic properties such as melting point, solubility, and dissolution rate.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

Rational Drug Design: A detailed knowledge of the solid-state conformation and intermolecular interactions can inform the design of analogues with improved properties and guide the formulation development process.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a plausible synthetic route and a general protocol for crystallization.

Synthesis of this compound

While various synthetic strategies for aminothiazole derivatives exist, a common approach involves the Hantzsch thiazole synthesis. A potential route to the title compound is outlined below.

Experimental Protocol: Synthesis

-

Starting Materials: 4-(2-Bromoacetyl)benzoic acid and thiourea.

-

Reaction: Equimolar amounts of 4-(2-bromoacetyl)benzoic acid and thiourea are refluxed in a suitable solvent, such as ethanol, for a specified period.

-

Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often a process of trial and error. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (or solvent mixture) and allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Table 1: Common Solvents for Crystallization

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Suitable for polar compounds |

| Ethanol | Medium | 78 | Good for a wide range of compounds |

| Acetone | Medium | 56 | Volatile, useful for slow evaporation |

| Dichloromethane | Low | 40 | Good for less polar compounds |

| N,N-Dimethylformamide (DMF) | High | 153 | Can be effective for difficult-to-dissolve compounds |

Predicting the Crystal Structure: Insights from Known Aminothiazole Derivatives

Based on published crystal structures of related 2-aminothiazole derivatives, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.

Dominant Hydrogen Bonding Motifs

The molecule possesses multiple hydrogen bond donors (the amino group and the carboxylic acid hydroxyl group) and acceptors (the thiazole nitrogen, the amino nitrogen, and the carbonyl oxygen of the carboxylic acid). This rich functionality suggests a robust network of hydrogen bonds.

A highly probable and dominant interaction is the formation of a carboxylic acid dimer synthon, where two benzoic acid moieties form a cyclic motif through a pair of O-H···O hydrogen bonds. Additionally, the aminothiazole ring is likely to participate in hydrogen bonding via its amino group and the ring nitrogen. It is plausible that the amino group will form N-H···N hydrogen bonds with the thiazole nitrogen of a neighboring molecule, creating chains or layers.

The interplay between the carboxylic acid dimer formation and the hydrogen bonding involving the aminothiazole group will ultimately dictate the overall crystal packing. Proton transfer from the carboxylic acid to the basic nitrogen of the aminothiazole ring to form a zwitterionic salt is also a possibility that needs to be considered during the structural analysis.

The Integrated Workflow for Crystal Structure Analysis

A comprehensive analysis of the crystal structure of this compound necessitates a multi-faceted approach that combines experimental X-ray crystallography with computational modeling.

Figure 1: Integrated workflow for crystal structure analysis.

Step 1: Single-Crystal X-ray Diffraction (SC-XRD)

This is the cornerstone experimental technique for determining the three-dimensional arrangement of atoms in a crystal.[1][2][3][4]

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[2][3][5]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][3]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Table 2: Key Crystallographic Parameters to be Determined

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The fractional coordinates of each atom within the unit cell. |

| Bond Lengths & Angles | The distances and angles between atoms in the molecule. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Step 2: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7][8][9][10]

Methodology: Hirshfeld Surface Analysis

-

Surface Generation: The Hirshfeld surface is generated around a molecule in the crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules.[10]

-

d_norm Mapping: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.[7][10]

-

2D Fingerprint Plots: These plots summarize the intermolecular interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H···H, C-H···O, N-H···N) have characteristic appearances on the fingerprint plot.[7]

Step 3: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical means to validate and complement the experimental crystal structure.[11][12]

Methodology: DFT Calculations

-

Geometry Optimization: The geometry of the molecule, and in some cases the entire crystal lattice, is optimized using a suitable DFT functional and basis set. This allows for the determination of the lowest energy conformation.

-

Energy Calculations: The relative energies of different possible conformations or polymorphs can be calculated to assess their thermodynamic stability.

-

Validation: The DFT-optimized geometry is compared with the experimental structure from SC-XRD. A close agreement between the two provides a high degree of confidence in the determined structure.[12]

Data Interpretation and Significance for Drug Development

The culmination of this integrated workflow is a detailed and validated crystal structure of this compound. The interpretation of this data provides invaluable insights for drug development:

-

Conformational Analysis: The crystal structure reveals the preferred solid-state conformation of the molecule, which can be used as a starting point for pharmacophore modeling and understanding its interaction with biological targets.

-

Identification of Key Interactions: The analysis of intermolecular interactions identifies the key synthons responsible for the crystal packing. This knowledge is crucial for crystal engineering efforts aimed at modifying the solid-state properties.

-

Polymorph Screening: The characterization of the crystal structure is the first step in a comprehensive polymorph screen. Identifying and understanding the different crystalline forms of a drug substance is a regulatory requirement and is critical for ensuring consistent product quality and performance.

-

Formulation Development: The solubility and dissolution rate of a drug are influenced by its crystal structure. This information guides the selection of appropriate excipients and the design of a suitable formulation to achieve the desired pharmacokinetic profile.

Conclusion

The crystal structure analysis of this compound is a critical endeavor in its development as a potential therapeutic agent. By employing an integrated workflow that combines the power of single-crystal X-ray diffraction with the insights from Hirshfeld surface analysis and DFT calculations, a comprehensive and validated understanding of its solid-state architecture can be achieved. This detailed structural knowledge provides a solid foundation for rational drug design, polymorphism control, and formulation development, ultimately accelerating the journey from a promising molecule to a safe and effective medicine.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of Density Functional Theory for Materials | NIST [nist.gov]

Foreword: The 2-Aminothiazole Scaffold - A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole (2-AT) ring is a five-membered heterocycle that has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from its synthetic accessibility and its ability to engage in various biological interactions, making it a cornerstone for the development of a wide array of therapeutic agents.[4][5] This scaffold is not merely a theoretical curiosity; it is a core component of several clinically successful drugs, including the kinase inhibitor Dasatinib, the H2 receptor antagonist Famotidine, and the antibiotic Cefdinir.[6][7]

The derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9][10][11] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental designs, the nuances of structure-activity relationships (SAR), and the practical methodologies required to validate the therapeutic potential of this remarkable chemical scaffold.

Section 1: Anticancer Activity - Targeting Malignancy with Precision

The application of 2-aminothiazole derivatives in oncology is one of the most successful and well-documented areas of its biological activity. The clinical success of Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML), has spurred extensive research into novel 2-AT analogues for various malignancies.[6]

Core Mechanisms of Antitumor Action

The anticancer effects of 2-aminothiazole derivatives are often multifactorial, targeting key pathways that drive cancer progression.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis. Many 2-AT derivatives are designed to fit into the ATP-binding pocket of specific kinases, preventing their function.

-

Induction of Apoptosis: Potent derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[12]

-

Inhibition of Cell Proliferation and Metastasis: Studies have demonstrated that certain derivatives can halt the cell cycle and inhibit the migration, invasion, and adhesion of cancer cells, thereby targeting the metastatic cascade.[12]

Below is a simplified representation of a signaling pathway commonly targeted by 2-aminothiazole-based kinase inhibitors.

Caption: Kinase Inhibition by 2-AT Derivatives.

Structure-Activity Relationship (SAR) Insights

The antitumor potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] SAR studies are crucial for optimizing lead compounds.

-

N-2 Position: Acylation of the 2-amino group is a common strategy. The introduction of substituted benzoyl groups at this position has been shown to dramatically improve antitubercular activity, a principle that often translates to other biological targets.[13]

-

C-4 and C-5 Positions: Modifications at these positions significantly influence target specificity and potency. For instance, in some series, bulky or hydrophilic substituents can decrease activity, whereas appropriately sized alkyl or aryl groups can enhance it.[14]

Table 1: Representative SAR Data for Anticancer 2-Aminothiazole Derivatives

| Base Scaffold | R1 (at N-2) | R2 (at C-4/C-5) | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 2-aminothiazole | -COCH₂-N(C₄H₉)₂ | -COOC₂H₅ (at C4) | Panc-1 | 43.08 | |

| 2-aminothiazole | 3,4-Cl₂-Phenyl | -(CH₂)₃-N(CH₃)₂ | A549 (Lung) | 8.64 | [11] |

| 2-aminothiazole | 3-Cl-Phenyl | -(CH₂)₃-N(CH₃)₂ | HeLa (Cervical) | 6.05 | [11] |

| 2-aminothiazole | -CO-(3-Cl-Phenyl) | 2-pyridinyl | M. tuberculosis | 0.024 | [13] |

| 2-aminothiazole | -CO-NH- (linker) | 4,5,6,7-tetrahydrobenzo[d] | SHG-44 (Glioma) | 4.03 |[15] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds. Its reliability makes it a self-validating system for initial screening.

Causality: This protocol is selected because it measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the compound's cytotoxicity.

Workflow Diagram:

Caption: MTT Assay Workflow for Cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549 or MCF-7) in a 96-well microtiter plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test 2-aminothiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

Section 2: Antimicrobial Activity - Combating Pathogenic Microbes

2-Aminothiazole derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi, including drug-resistant strains.[17][18][19][20] This makes them a promising scaffold for developing new anti-infective agents in an era of growing antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms are varied and often compound-specific. However, in silico and experimental studies have pointed towards several potential molecular targets:

-

Enzyme Inhibition: Molecular docking studies suggest that 2-AT derivatives may inhibit essential bacterial enzymes. For instance, MurB, an enzyme involved in peptidoglycan biosynthesis, has been identified as a probable target for antibacterial action.[18]

-

Fungal Ergosterol Pathway: For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, is a likely mechanism.[18] Disrupting this pathway compromises the integrity of the fungal cell membrane.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is significantly modulated by the substituents on the 2-AT core.

-

Antibacterial Activity: Certain substitution patterns can lead to potent activity that is superior to conventional antibiotics like ampicillin and streptomycin against specific strains.[18]

-

Antifungal Activity: Derivatives have demonstrated excellent antifungal activity, in some cases far exceeding that of reference drugs like ketoconazole and bifonazole.[18]

Table 2: Representative Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives

| Derivative Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-substituted 2-AT | Bacillus subtilis | 50 - 100 | [17][19] |

| N-substituted 2-AT | Escherichia coli | 50 - 100 | [17][19] |

| Functionalized 2-AT | Enterococcus cloacae | < 0.2 (for best compound) | [18] |

| N-substituted 2-AT | Candida albicans | 50 - 100 | [17][19] |

| Functionalized 2-AT | Trichoderma viride | 0.39 (for best compound) | [18] |

| Pyridinecarboxamide 2-AT | M. tuberculosis H37Ra | 3.13 |[20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard quantitative technique to determine the MIC of an antimicrobial agent.[21] It is more precise than diffusion-based assays and is amenable to high-throughput screening.

Causality: This protocol is chosen to establish the lowest concentration of a compound that visibly inhibits the growth of a microorganism. By challenging the microbe with a range of concentrations in a liquid medium, we can pinpoint its potency. The inclusion of positive (microbe, no drug) and negative (no microbe) controls ensures the validity of the growth and sterility conditions, respectively.

Workflow Diagram:

Caption: Broth Microdilution MIC Assay Workflow.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiazole derivative in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[22][23]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Add the microbial inoculum to each well containing the test compound, achieving a final target concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm medium sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiazole derivatives have emerged as promising candidates for anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[10][24]

Mechanism of Anti-inflammatory Action

A key mechanism involves the downregulation of pro-inflammatory mediators.

-

Inhibition of iNOS: Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a major contributor to inflammatory pathology. Certain 2-aminothiazole derivatives selectively inhibit iNOS, thereby reducing pathological NO levels.[14]

-

COX Inhibition: Some derivatives also show inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of key inflammatory mediators.[9]

Signaling Pathway Diagram:

Caption: iNOS Inhibition Pathway in Inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This in vitro assay quantifies the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that mimics infection.

Causality: The Griess assay is used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[16] By stimulating RAW 264.7 macrophage cells with LPS, we induce a robust inflammatory response, including the upregulation of iNOS and subsequent production of NO. A reduction in nitrite levels in the presence of the test compound directly indicates its inhibitory effect on this pro-inflammatory pathway. A concurrent cell viability assay (like MTT) is crucial to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not general cytotoxicity.

Workflow Diagram:

Caption: Workflow for Anti-inflammatory Screening.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[16]

-

Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[16]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-Naphthyl)ethylenediamine).[16]

-

Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Cytotoxicity Check: Perform an MTT assay on the remaining cells in the plate to ensure that the observed effects are not due to cell death.

Section 4: Synthesis, Safety, and Future Outlook

A Note on Synthesis: The Hantzsch Reaction

The widespread investigation of 2-aminothiazoles is largely due to their straightforward synthesis. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea derivative, remains the most classical and versatile method for creating the core scaffold.[5][25]

Caption: Hantzsch Thiazole Synthesis Scheme.

A Critical Consideration: Privileged Structure vs. Toxicophore

While the 2-aminothiazole scaffold is celebrated for its therapeutic potential, it is also classified by some as a potential "toxicophore".[3] This is because the ring can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites that can lead to adverse drug reactions.[2] This duality does not negate its value but underscores the critical importance of rigorous toxicological and metabolic profiling during the drug development process.

Future Perspectives

The journey of 2-aminothiazole derivatives in drug discovery is far from over. Future research will likely focus on:

-

Developing highly selective agents to minimize off-target effects.

-

Creating hybrid molecules that combine the 2-AT scaffold with other pharmacophores to achieve multi-target activity.[9][12]

-

Exploring novel biological targets beyond the well-established ones.

-

Applying advanced computational methods for more rational design and prediction of activity and safety profiles.

The 2-aminothiazole core remains a fertile ground for innovation, promising a new generation of therapies to address some of the most pressing challenges in human health.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. jocpr.com [jocpr.com]

- 20. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

Introduction: 4-Aminobenzoic Acid - A Privileged Scaffold in Medicinal Chemistry

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 13. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, spectroscopic characterization, and its significant role in the development of novel therapeutics.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif renowned for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1][2][3] Its structural and electronic properties enable effective interactions with a wide range of biological macromolecules, making it a cornerstone in drug design.[3] This scaffold is a key component in several commercially available drugs, including the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir, underscoring its therapeutic relevance.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5]

The subject of this guide, this compound (CAS No. 216959-94-3 ), integrates this potent 2-aminothiazole core with a benzoic acid moiety.[6][7][8][9][10] The carboxylic acid group provides a critical anchor for forming hydrogen bonds or salt bridges with biological targets, further enhancing its potential as a versatile scaffold in drug discovery programs.[3] This compound is of particular interest as a precursor for the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[11][12][13]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 216959-94-3 | [6][7][8][9][10] |

| Molecular Formula | C₁₀H₈N₂O₂S | [7] |

| Molecular Weight | 220.25 g/mol | [6][10] |

| Appearance | Typically a solid | [14] |

| Purity | Commercially available up to ≥97% | [7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep in a dark place under an inert atmosphere at room temperature. | [8][14] |

Safety and Handling:

This compound is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[14][15]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][15]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[16][17][18][19][20] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of the title compound, the key precursors are 4-(2-bromoacetyl)benzoic acid and thiourea.

Synthetic Workflow

The synthesis can be logically divided into two main steps: the preparation of the α-bromoketone intermediate and the subsequent cyclization to form the 2-aminothiazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 4-(2-Bromoacetyl)benzoic acid (Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-acetylbenzoic acid in glacial acetic acid.

-

Bromination: While stirring, add a solution of bromine in glacial acetic acid dropwise to the flask at room temperature. The rate of addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water to remove excess acid, and then dried.

-

Purification: The crude 4-(2-bromoacetyl)benzoic acid can be purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices: Glacial acetic acid is used as the solvent as it is inert to bromine and can dissolve the starting material. The dropwise addition of bromine is crucial to control the reaction rate and prevent the formation of di-brominated byproducts. Pouring the reaction mixture into ice water precipitates the product, which is less soluble in water than the starting material and byproducts.

Part B: Hantzsch Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the synthesized 4-(2-bromoacetyl)benzoic acid, thiourea, and ethanol as the solvent.

-

Cyclocondensation: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary but is typically monitored by TLC.

-

Product Formation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

-

Isolation: The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Causality behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. The 1:1 molar ratio of the α-haloketone and thiourea is typically used to ensure complete conversion. Recrystallization is a standard and effective method for purifying the final solid product.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the benzoic acid ring (typically two doublets in the range of 7.5-8.5 ppm). A singlet for the thiazole proton (around 7.0-7.5 ppm). A broad singlet for the amino (-NH₂) protons (variable, can be exchanged with D₂O). A broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm). |

| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (~165-175 ppm). Aromatic carbons of the benzoic acid ring (~120-140 ppm). Thiazole ring carbons, including the carbon bearing the amino group (C-2, ~168-172 ppm), the unsubstituted carbon (C-5, ~105-115 ppm), and the carbon attached to the benzoic acid ring (C-4, ~145-155 ppm). |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching of the primary amine (~3100-3400 cm⁻¹). C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹). C=N and C=C stretching of the thiazole and benzene rings (~1500-1650 cm⁻¹). |

| Mass Spec (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.25 g/mol ).[21] |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.[22][23][24]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] The 2-aminothiazole scaffold has been identified as a "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.

The structure of this compound allows for further chemical modifications at both the amino and carboxylic acid groups. This enables the generation of large libraries of compounds for screening against various kinase targets. For example, the amino group can be acylated or reacted with other electrophiles, while the carboxylic acid can be converted to amides or esters to modulate the compound's properties and target affinity. Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of leukemia, features a 2-aminothiazole core, highlighting the success of this scaffold in developing clinically effective drugs.[5][25]

Caption: Role of the scaffold in kinase inhibitor development.

Other Therapeutic Areas

Beyond oncology, 2-aminothiazole derivatives are being explored for a wide range of other therapeutic applications, including:

-

Anti-inflammatory agents [4]

-

Antimicrobial and antifungal agents [4]

-

Antiviral agents, including anti-HIV [4]

-

Neuroprotective agents [1]

The versatility of this compound makes it a valuable starting material for exploring these and other potential therapeutic avenues.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis via the robust Hantzsch reaction is well-established, and its structure offers multiple points for chemical diversification. The proven track record of the 2-aminothiazole scaffold in approved drugs, particularly as a kinase-binding element, positions this compound as a critical resource for the discovery and development of next-generation targeted therapies. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 216959-94-3 | Benchchem [benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EnamineStore [enaminestore.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. 216959-94-3|4-(2-Amino-4-thiazolyl)benzoic Acid|BLD Pharm [bldpharm.com]

- 9. 4-(2-amino-1,3-thiazol-4-yl)benzoic acid216959-94-3,Purity90%_Enamine [molbase.com]

- 10. parchem.com [parchem.com]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Spectroscopic Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the theoretical principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these orthogonal analytical techniques, we present a self-validating workflow for the unambiguous structural elucidation and purity confirmation of this molecule.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating a pharmacologically relevant aminothiazole ring and a versatile benzoic acid moiety. This structure serves as a valuable scaffold in the synthesis of kinase inhibitors, antibacterial agents, and other biologically active compounds. Given its role as a critical building block, rigorous structural verification is paramount to ensure the integrity of downstream applications.

This guide moves beyond a simple recitation of data. As field-seasoned scientists, we understand that the causality behind experimental choices is as crucial as the results themselves. Why select a specific NMR solvent? How does the ionization mode in mass spectrometry affect the observed data? Answering these questions provides the framework for robust and reliable characterization. Herein, we detail the complete spectroscopic profile of the title compound, establishing a benchmark for its identification.

Molecular Structure:

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information on the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Expertise in Action: Experimental Protocol Design

A self-validating NMR experiment begins with thoughtful sample preparation. The choice of solvent is critical for a molecule with both an acidic proton (COOH) and basic amine protons (NH₂), which are prone to exchange.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for this compound. Its high polarity effectively solubilizes the molecule, and its aprotic nature slows the exchange rate of the -OH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[1] It also provides a wide chemical shift window, preventing solvent signal overlap with key analyte peaks.

-

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.

Data Interpretation: From Peaks to Structure

The following tables summarize the experimental NMR data, which aligns with literature reports for this compound.[2]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 (very broad) | s (broad) | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet due to hydrogen bonding and slow exchange. |

| 7.92 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group and show doublet coupling to their meta neighbors. |

| 7.85 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to COOH) | These protons are ortho to the thiazole ring and show coupling to their ortho neighbors. |

| 7.25 | s | 1H | Thiazole-H | This singlet corresponds to the proton on the C5 position of the thiazole ring. |

| 7.10 | s (broad) | 2H | NH₂ | The amine protons appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water. |

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.8 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| 167.4 | Thiazole C2 (C-NH₂) | The carbon atom bonded to two heteroatoms (N and S) and the amino group. |

| 149.5 | Thiazole C4 | The quaternary carbon of the thiazole ring attached to the benzoic acid moiety. |

| 138.1 | Ar-C (ipso to Thiazole) | The quaternary carbon of the benzene ring attached to the thiazole. |

| 130.4 | Ar-CH (ortho to COOH) | Aromatic methine carbons deshielded by the adjacent carboxyl group. |

| 127.5 | Ar-C (ipso to COOH) | The quaternary carbon of the benzene ring attached to the carboxyl group. |

| 125.6 | Ar-CH (meta to COOH) | Aromatic methine carbons. |

| 107.3 | Thiazole C5 | The carbon of the C-H bond in the thiazole ring, shifted upfield relative to the benzene carbons. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and reliable method for identifying the key functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses ATR for its simplicity and minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for data integrity as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Interpretation: Correlating Bands to Bonds

The IR spectrum of this compound will be dominated by features from its amine, carboxylic acid, and aromatic components.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH)[3][4] |

| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1610 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring & Thiazole Ring |

| ~1540 | Medium | N-H Bend | Primary Amine (-NH₂) |

| ~1300 | Medium-Strong | C-O Stretch | Carboxylic Acid |

| 850 - 750 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

The extremely broad O-H stretch, which often overlaps with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4] The presence of sharp N-H stretches and a strong carbonyl absorption provides definitive evidence for the core functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is an ideal soft ionization technique for this polar, non-volatile molecule.

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode Selection: ESI can be run in positive (+) or negative (-) ion mode.

-

Rationale: For this molecule, both modes are viable. ESI(+) will protonate the basic amino group to form the [M+H]⁺ ion. ESI(-) will deprotonate the acidic carboxylic acid group to form the [M-H]⁻ ion. ESI(+) is often slightly more sensitive for amine-containing compounds.

-

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation: Confirming the Molecular Formula

The key to a self-validating MS experiment is the use of high-resolution instrumentation, which provides a highly accurate mass measurement.

-

Molecular Formula: C₁₀H₈N₂O₂S

-

Exact Mass (Monoisotopic): 220.0306

-

Expected ESI(+) Ion: [M+H]⁺ = C₁₀H₉N₂O₂S⁺

-

Expected m/z: 221.0385

-

Expected ESI(-) Ion: [M-H]⁻ = C₁₀H₇N₂O₂S⁻

-

Expected m/z: 219.0228

An experimentally observed mass within 5 ppm of the calculated value confirms the elemental composition of the molecule with high confidence. For example, a GC-MS spectrum is available which shows the mass spectrum of the compound.[5] Further analysis of the fragmentation pattern (MS/MS) could reveal the loss of CO₂ (44 Da) from the carboxyl group or other characteristic cleavages, further substantiating the proposed structure.

Integrated Analytical Workflow and Structural Confirmation

No single technique provides absolute proof of structure. True analytical trustworthiness comes from the integration of orthogonal data, where each technique validates the others. The workflow described here represents a robust, self-validating system for structural confirmation.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. dev.spectrabase.com [dev.spectrabase.com]

The Aminothiazole Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing potent and selective modulators of various biological targets.[2][4] Its unique electronic properties and ability to engage in multiple non-covalent interactions underpin its success in clinically approved drugs and late-stage clinical candidates. This guide provides an in-depth exploration of the therapeutic applications of aminothiazole compounds, focusing on their role as kinase inhibitors in oncology, their emerging potential in neurodegenerative diseases, and their broader pharmacological spectrum. We will delve into the mechanistic rationale behind their efficacy, present detailed experimental workflows for their evaluation, and offer a forward-looking perspective on the future of this remarkable chemical scaffold.

The Aminothiazole Core: A Foundation for Potent Kinase Inhibition

The aminothiazole scaffold has proven exceptionally fruitful in the discovery of protein kinase inhibitors.[1][5] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The aminothiazole core provides a rigid framework that can be strategically decorated with substituents to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[7]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which many aminothiazole-based drugs exert their effect is through competitive inhibition at the ATP-binding site of a target kinase. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, act as key hydrogen bond donors and acceptors. This allows the scaffold to mimic the adenine moiety of ATP, effectively anchoring the inhibitor within the active site.

A prime example is Dasatinib , a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Dasatinib's core structure features a 2-aminothiazole ring. It targets the BCR-ABL fusion protein, the driver of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[8][10] This dual-binding capability distinguishes it from earlier inhibitors like Imatinib and contributes to its efficacy against resistant mutations.[8][10] Beyond BCR-ABL, Dasatinib inhibits a broader spectrum of kinases, including the SRC family, c-KIT, and PDGFRβ, which contributes to its clinical activity.[10][11][12]

Case Study: Dasatinib and the Inhibition of BCR-ABL

The BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, leading to uncontrolled cell proliferation.[10] Dasatinib blocks this aberrant signaling, preventing the phosphorylation of downstream substrates and inducing apoptosis in malignant cells.[10]

Signaling Pathway: BCR-ABL and Dasatinib Inhibition

The following diagram illustrates the central role of the BCR-ABL fusion protein in driving CML and how Dasatinib intervenes.

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Experimental Protocols: A Workflow for Kinase Inhibitor Discovery

The identification of novel aminothiazole-based kinase inhibitors follows a structured drug discovery cascade. This process begins with large-scale screening to identify initial "hits" and progresses through stages of validation and optimization.

High-Throughput Screening (HTS) Cascade

The goal of HTS is to screen large chemical libraries against a specific kinase target to identify compounds that modulate its activity.[6] A typical workflow involves a primary biochemical assay followed by secondary and orthogonal assays to confirm activity and eliminate false positives.

Workflow: Kinase Inhibitor HTS Cascade

Caption: A typical high-throughput screening cascade for identifying novel kinase inhibitors from a large compound library.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method for measuring the activity of a kinase inhibitor in a biochemical setting. The principle is based on quantifying the amount of ADP produced during the kinase reaction; less ADP indicates greater inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an aminothiazole compound against a target kinase.

Materials:

-

Target kinase (e.g., recombinant Abl kinase)

-

Kinase-specific substrate peptide

-

ATP (at Km concentration for the specific kinase)

-

Test aminothiazole compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (containing MgCl2, DTT)

-

White, opaque 384-well assay plates

-

Luminometer

Methodology:

-

Compound Plating: Prepare serial dilutions of the aminothiazole test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Causality Check: Serial dilution is critical for generating a dose-response curve to accurately calculate the IC50 value. DMSO is the standard solvent, and its final concentration must be kept low (<1%) and constant across all wells to avoid artifacts.

-

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate assay buffer. Add this mix to the wells containing the test compound.

-

Self-Validation: The "no enzyme" control is essential to establish the background signal, ensuring that any signal detected is a result of kinase activity. The "no inhibitor" control represents 100% kinase activity.

-

-